

TIS108: A Potent Regulator of Plant Development Through Strigolactone Biosynthesis Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TIS108

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TIS108, a triazole-type derivative, has emerged as a significant chemical tool in plant biology, functioning as a potent inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. By impeding the production of SLs, **TIS108** induces phenotypes characteristic of SL-deficient mutants, most notably an increase in shoot branching and a reduction in root hair elongation in *Arabidopsis thaliana*. This guide provides a comprehensive overview of the function of **TIS108**, detailing its effects on plant morphology and gene expression. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to facilitate further research and application in academic and industrial settings.

Introduction

Strigolactones (SLs) are a relatively newly discovered class of plant hormones that play a crucial role in regulating plant architecture and symbiotic interactions in the rhizosphere.^[1] They are derived from carotenoids and are known to suppress shoot branching, promote root hair elongation, and stimulate the germination of parasitic plant seeds.^[1] The biosynthetic

pathway of SLs involves several key enzymes, including carotenoid cleavage dioxygenases (CCDs) and cytochrome P450 monooxygenases.[2]

TIS108 is a chemical compound identified as a specific inhibitor of SL biosynthesis.[1][2] Its application allows for the temporal and dose-dependent manipulation of endogenous SL levels, providing a powerful tool to study the physiological roles of SLs. In *Arabidopsis thaliana*, treatment with **TIS108** mimics the phenotype of SL-deficient mutants, such as the max (more axillary growth) mutants, which exhibit increased shoot branching and shorter root hairs.[2] The phenotypic effects of **TIS108** can be reversed by the co-application of a synthetic SL analog, GR24, confirming its mode of action through SL deficiency.[1][2]

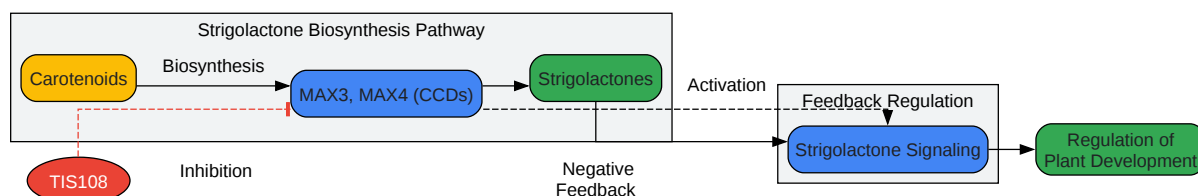
This technical guide serves as a resource for researchers investigating SL signaling and its potential applications in agriculture and drug development. It consolidates the current understanding of **TIS108**'s function and provides practical guidance for its use in experimental settings.

Mechanism of Action of TIS108

TIS108 functions by inhibiting one or more enzymatic steps in the strigolactone biosynthesis pathway. While the precise molecular target of **TIS108** within the pathway is still under investigation, its effects are consistent with a reduction in the production of bioactive SLs. This leads to a downstream signaling cascade that alters plant development.

A key consequence of SL deficiency induced by **TIS108** is a feedback upregulation of genes involved in SL biosynthesis.[1][2] In *Arabidopsis*, the expression of MAX3 and MAX4, which encode key enzymes in the SL pathway, is significantly increased upon **TIS108** treatment.[2] This compensatory response is a hallmark of disrupting the SL homeostasis.

Signaling Pathway



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Figure 1: TIS108 inhibits the strigolactone biosynthesis pathway.

Quantitative Data on the Effects of TIS108 in *Arabidopsis thaliana*

The application of **TIS108** results in measurable, dose-dependent changes in *Arabidopsis* morphology and gene expression. The following tables summarize key quantitative findings from studies on **TIS108**.

Table 1: Effect of TIS108 on Shoot Branching in *Arabidopsis*

TIS108 Concentration (μM)	Mean Number of Branches (± SE)
0 (Control)	5.8 (± 0.4)
1	7.5 (± 0.5)*
3	9.2 (± 0.6)**
3 + 5 μM GR24	6.1 (± 0.3)

Data are presented as mean ± standard error (SE) for n=8-14 samples. ** and * indicate statistically significant differences from the control treatment ($p < 0.01$ and $p < 0.05$, respectively, by t-test).[2]

Table 2: Effect of TIS108 on Root Hair Elongation in Arabidopsis

Treatment	Mean Root Hair Length (arbitrary units \pm SD)
Control (Wild-Type)	100 (\pm 12)
3 μ M TIS108 (Wild-Type)	65 (\pm 8)**
3 μ M TIS108 + 5 μ M GR24 (Wild-Type)	95 (\pm 10)
Control (SL-deficient mutant)	70 (\pm 9)
3 μ M TIS108 (SL-deficient mutant)	68 (\pm 8)

Data are presented as mean \pm standard deviation (SD) for n=4-7 biological replicates. ** indicates a statistically significant difference from the control treatment ($p < 0.01$ by t-test).[2]

Table 3: Relative Expression of SL-Biosynthesis and Signaling Genes in Arabidopsis Roots Treated with TIS108

Gene	Relative Expression Level (Fold Change vs. Control \pm SD)
MAX3	3.2 (\pm 0.5)
MAX4	4.5 (\pm 0.7)
MAX2	1.1 (\pm 0.2)

Gene expression was measured by real-time quantitative RT-PCR in roots of adult plants treated with 3 μ M **TIS108**. The expression level of each transcript was normalized to a reference gene (UBC) and is displayed relative to the expression level in the control. Data are mean \pm SD of three biological replicates. ** indicates a statistically significant difference from the control ($p < 0.01$ by t-test).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of **TIS108** on plant development.

Arabidopsis thaliana Growth and TIS108 Treatment

- Plant Material and Growth Conditions:
 - Use Arabidopsis thaliana ecotype Columbia-0 (Col-0) as the wild-type.
 - Surface sterilize seeds using 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds five times with sterile distilled water.
 - Stratify seeds at 4°C for 2-3 days in the dark to ensure uniform germination.
 - Sow seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
 - Grow plants vertically in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
- **TIS108** Treatment:
 - Prepare a stock solution of **TIS108** in dimethyl sulfoxide (DMSO).
 - For in vitro assays, add **TIS108** to the molten MS medium to final concentrations of 1-3 µM. Ensure the final DMSO concentration does not exceed 0.1%.
 - For soil-grown plants, **TIS108** can be applied by watering the soil with a solution containing the desired concentration of the inhibitor.
 - For rescue experiments, co-apply 5 µM GR24 along with **TIS108**.

Phenotypic Analysis

- Shoot Branching Analysis:
 - Grow plants in soil pots for 4-6 weeks.
 - Count the number of rosette branches that are longer than 1 cm.

- Capture images of whole plants for documentation.
- Root Hair Elongation Measurement:
 - Grow seedlings on vertical agar plates for 5-7 days.
 - Use a stereomicroscope equipped with a camera to capture images of the root tip and mature root zone.
 - Use image analysis software (e.g., ImageJ) to measure the length of at least 20-30 individual root hairs per root from the mature zone.

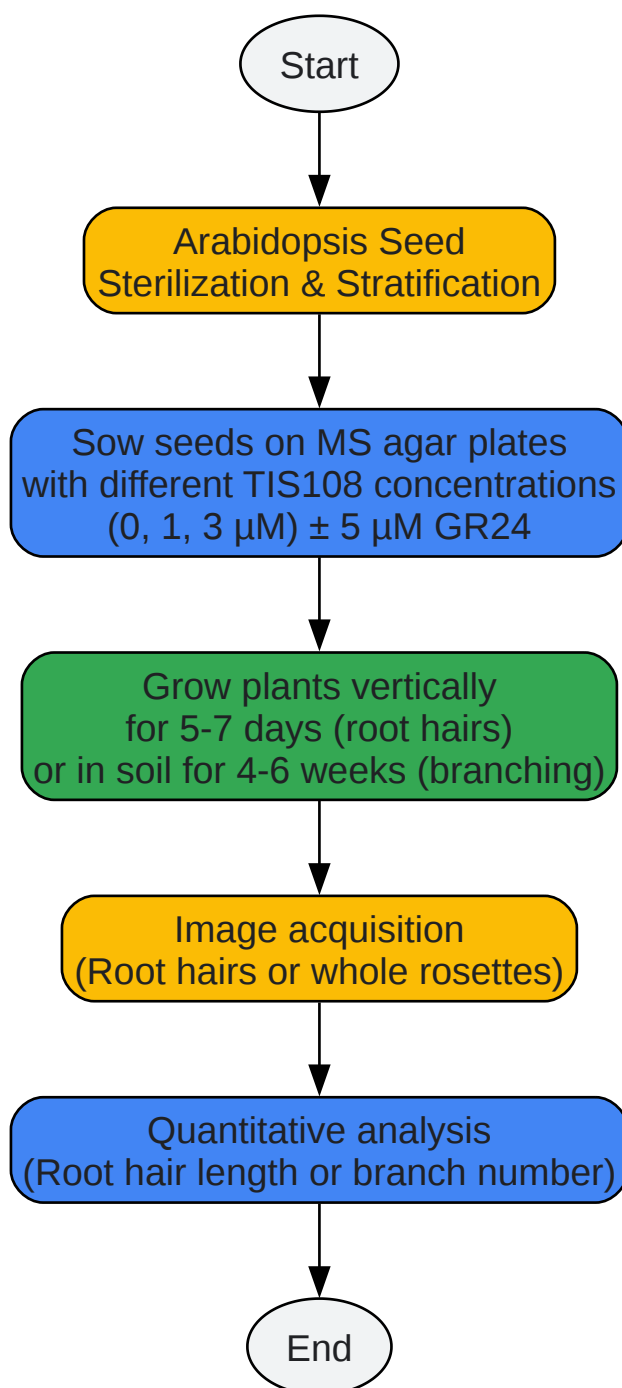
Gene Expression Analysis by qRT-PCR

- RNA Extraction and cDNA Synthesis:
 - Harvest root tissue from 3-week-old plants grown hydroponically or on agar plates with or without **TIS108**.
 - Immediately freeze the tissue in liquid nitrogen.
 - Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen).
 - Treat RNA samples with DNase I to remove any genomic DNA contamination.
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.
- Quantitative Real-Time PCR (qRT-PCR):
 - Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
 - Design gene-specific primers for target genes (MAX3, MAX4, MAX2) and a reference gene (e.g., UBC or ACTIN2).
 - The reaction mixture (20 µL) should contain 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer.

- Use a thermal cycling program of 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- Calculate the relative gene expression using the 2- $\Delta\Delta C_t$ method.

Visualizations of Experimental Workflows

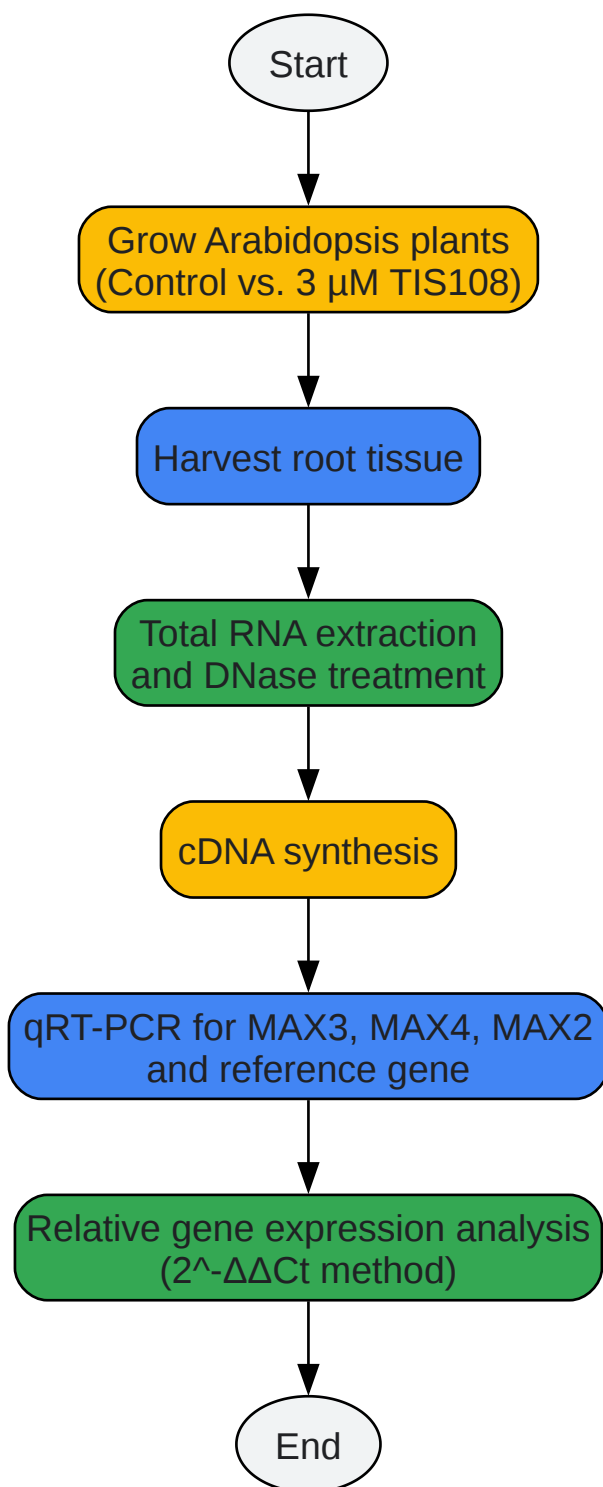
Experimental Workflow for Phenotypic Analysis



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Figure 2: Workflow for analyzing the phenotypic effects of **TIS108**.

Experimental Workflow for Gene Expression Analysis



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Figure 3: Workflow for analyzing gene expression changes induced by **TIS108**.

Conclusion

TIS108 is a valuable chemical tool for the study of strigolactone functions in plant development. Its ability to specifically inhibit SL biosynthesis allows for controlled experiments to dissect the roles of this important class of phytohormones. The quantifiable and reproducible effects of **TIS108** on shoot branching, root hair elongation, and gene expression in *Arabidopsis thaliana* make it an excellent model system for such studies. The detailed protocols and data presented in this guide are intended to facilitate the use of **TIS108** in both basic and applied plant science research, with potential implications for crop improvement and the development of novel plant growth regulators.

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- To cite this document: BenchChem. [TIS108: A Potent Regulator of Plant Development Through Strigolactone Biosynthesis Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2844129#what-is-the-function-of-tis108-in-plant-development]

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